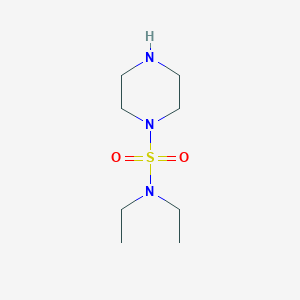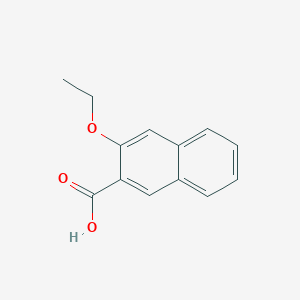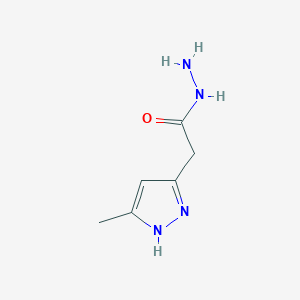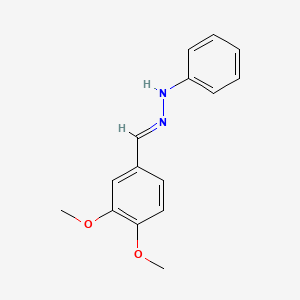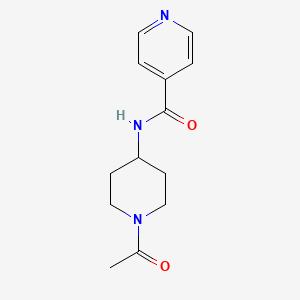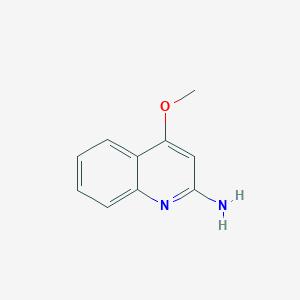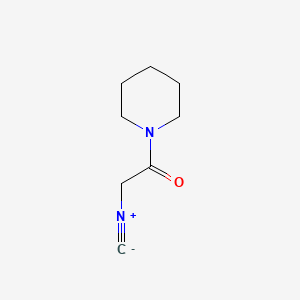
Pipéridine, 1-(isocyanoacétyl)-
Vue d'ensemble
Description
“Piperidine, 1-(isocyanoacetyl)-” is a derivative of Piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The “Piperidine, 1-(isocyanoacetyl)-” molecule contains a total of 23 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 positively charged N .
Synthesis Analysis
Piperidine derivatives have been synthesized using various methods . For instance, piperidine can be produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Another method involves a hybrid bio–organocatalytic cascade for the synthesis of a small panel of 2-substituted piperidines .
Molecular Structure Analysis
The molecular structure of “Piperidine, 1-(isocyanoacetyl)-” has been analyzed in several studies . The molecule contains a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 positively charged N .
Chemical Reactions Analysis
Piperidine plays an integral role in numerous chemical reactions and industrial processes . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .
Applications De Recherche Scientifique
Agent anticancéreux
“Pipéridine, 1-(isocyanoacétyl)-” a montré un potentiel prometteur en tant qu'agent anticancéreux. Il a été observé qu'il inhibait la prolifération de diverses lignées de cellules cancéreuses, notamment les cellules HT29 et DLD-1, en arrêtant le cycle cellulaire en phase G1/G0 . Cela suggère son utilisation potentielle dans le développement de traitements pour des cancers tels que le cancer du sein, de la prostate, du côlon, du poumon et de l'ovaire.
Synthèse de produits pharmaceutiques
La fraction pipéridine est essentielle dans la synthèse de produits pharmaceutiques. Sa structure, composée d'un cycle à six chaînons avec cinq groupes méthylène et un groupe amine, en fait un élément de construction précieux dans le développement de médicaments . La polyvalence de ce composé permet la création d'une large gamme d'agents thérapeutiques.
Modulation des voies de signalisation
Ce composé s'est avéré réguler plusieurs voies de signalisation essentielles à l'établissement des cancers, telles que STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD et Smac/DIABLO . En influençant ces voies, “Pipéridine, 1-(isocyanoacétyl)-” peut être utilisé pour développer des médicaments ciblant des mécanismes spécifiques au sein des cellules cancéreuses.
Inhibition de la migration cellulaire
La recherche indique que “Pipéridine, 1-(isocyanoacétyl)-” conduit à l'inhibition de la migration cellulaire . Cette propriété est particulièrement importante pour prévenir la métastase, la propagation du cancer d'une partie du corps à une autre, ce qui en fait un composé précieux dans la recherche sur le cancer.
Arrêt du cycle cellulaire
La capacité à induire l'arrêt du cycle cellulaire est un aspect crucial du traitement du cancer. “Pipéridine, 1-(isocyanoacétyl)-” s'est avéré capable d'arrêter le cycle cellulaire, inhibant ainsi la survie des cellules cancéreuses . Cette fonction est essentielle au développement de médicaments chimiothérapeutiques.
Pertinence pharmaceutique
La pipérine et la pipéridine, des composés apparentés, ont été mis en évidence pour leur pertinence pharmaceutique contre différents types de cancers . Le potentiel thérapeutique de “Pipéridine, 1-(isocyanoacétyl)-” contre divers cancers souligne son importance dans la recherche et le développement pharmaceutiques.
Découverte de médicaments
Le cycle pipéridine est une caractéristique commune de nombreux composés pharmacologiquement actifs. “Pipéridine, 1-(isocyanoacétyl)-” peut être utilisé dans la découverte et l'évaluation biologique de médicaments potentiels, en particulier ceux contenant la fraction pipéridine . Son rôle dans la découverte de médicaments est important en raison de ses applications pharmacologiques.
Propriétés thérapeutiques
Au fil des années, les propriétés thérapeutiques des composés contenant la structure pipéridine ont été largement étudiées. “Pipéridine, 1-(isocyanoacétyl)-” ne fait pas exception, des recherches étant en cours sur ses diverses applications pharmacologiques . Ses utilisations thérapeutiques potentielles s'étendent au-delà de l'oncologie dans d'autres domaines de la médecine.
Mécanisme D'action
Target of Action
Piperidine, 1-(isocyanoacetyl)-, also known as 2-isocyano-1-(1-piperidyl)ethanone, is a derivative of piperidine, a heterocyclic amine widely used as a building block in the synthesis of organic compounds . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives, including piperine, have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(isocyanoacetyl)- may interact with its targets to induce these effects.
Biochemical Pathways
Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of diseases such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These pathways are involved in various physiological activities and dysfunctions of the CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract), bone, and others .
Pharmacokinetics
Piperidine is a vital fundament in the production of drugs and is widely used as a building block in the synthesis of organic compounds , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
Piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(isocyanoacetyl)- may have similar effects at the molecular and cellular level.
Action Environment
Piperidine is a heterocyclic moiety that has been used in the synthesis of pharmaceuticals with substantial interest , suggesting that it may be stable under various environmental conditions.
Safety and Hazards
Orientations Futures
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted in recent studies .
Propriétés
IUPAC Name |
2-isocyano-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-9-7-8(11)10-5-3-2-4-6-10/h2-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSSWPVGBZLLBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(=O)N1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217781 | |
| Record name | Piperidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67434-28-0 | |
| Record name | Piperidine, 1-(isocyanoacetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-(isocyanoacetyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

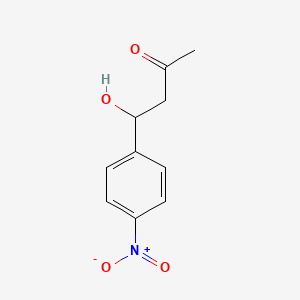


![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)

![8-Hydroxy-1,3,4,5-tetrahydrobenzo[b]azepin-2-one](/img/structure/B1623835.png)
